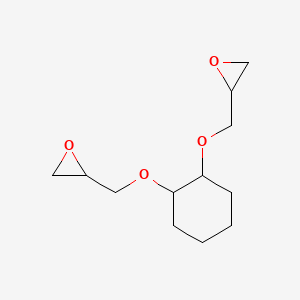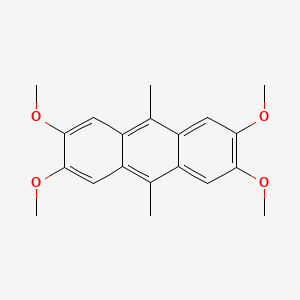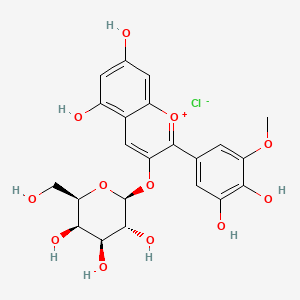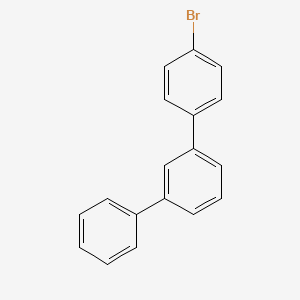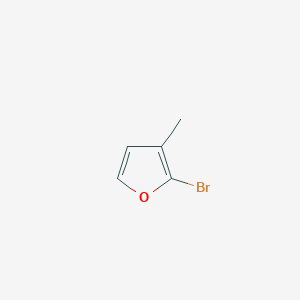
2,3-Dibromo-1,4-dimetoxi benceno
Descripción general
Descripción
2,3-Dibromo-1,4-dimethoxybenzene is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-1,4-dimethoxybenzene consists of a benzene ring with two bromine atoms and two methoxy groups attached to it . The average mass of the molecule is 295.956 Da, and the monoisotopic mass is 293.889099 Da .
Physical And Chemical Properties Analysis
2,3-Dibromo-1,4-dimethoxybenzene is a solid substance . It has a molecular weight of 295.96 . The compound is sealed and stored at room temperature .
Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del 2,3-Dibromo-1,4-dimetoxi benceno, centrándose en varias aplicaciones únicas:
Aditivo de Lanzadera Redox en Baterías de Iones de Litio
Este compuesto se puede utilizar como aditivo de lanzadera redox químico en baterías de iones de litio para proporcionar protección repetida contra sobrecarga y descarga excesiva, mejorando la seguridad y la longevidad de la batería .
Visualizaciones de Simulación Molecular
En química computacional, se utiliza en simulaciones moleculares para visualizar interacciones y propiedades. Programas como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD utilizan este tipo de compuestos para crear visualizaciones detalladas .
Actividades Antioxidantes y Anticancerígenas
Un derivado de este compuesto ha demostrado un potencial para mejorar el daño oxidativo y la generación de especies reactivas de oxígeno (ROS) en los queratinocitos, lo que podría ser beneficioso para las terapias antioxidantes y anticancerígenas .
Inhibición de la α-Glucosidasa
Se ha identificado un derivado bis del this compound como un posible inhibidor de la α-glucosidasa, que podría utilizarse para el tratamiento de la diabetes tipo 2 .
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromophenols, a class of compounds to which 2,3-dibromo-1,4-dimethoxybenzene belongs, have been found to exhibit antioxidant activity and inhibit cancer-related angiogenesis .
Mode of Action
It is known that bromophenols can scavenge free radicals . This suggests that 2,3-Dibromo-1,4-dimethoxybenzene may interact with its targets by donating electrons to neutralize free radicals, thereby preventing oxidative damage.
Biochemical Pathways
By scavenging free radicals, 2,3-Dibromo-1,4-dimethoxybenzene could potentially modulate these pathways and their downstream effects, such as cellular damage and disease progression .
Result of Action
Its potential antioxidant activity suggests that it may protect cells from oxidative damage by neutralizing free radicals . This could potentially prevent or mitigate cellular damage and disease progression.
Análisis Bioquímico
Biochemical Properties
2,3-Dibromo-1,4-dimethoxybenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), where it exhibits inhibitory activity . This interaction is crucial as PTP1B is involved in the regulation of insulin signaling and other cellular processes. Additionally, 2,3-Dibromo-1,4-dimethoxybenzene has been shown to interact with antioxidant enzymes, enhancing their activity and providing protection against oxidative stress .
Cellular Effects
2,3-Dibromo-1,4-dimethoxybenzene has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the expression of antioxidant enzymes such as TrxR1 and HO-1 in HaCaT keratinocytes, thereby protecting cells from oxidative damage . Furthermore, 2,3-Dibromo-1,4-dimethoxybenzene induces apoptosis in leukemia K562 cells, highlighting its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of 2,3-Dibromo-1,4-dimethoxybenzene involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits protein tyrosine phosphatase 1B (PTP1B) by binding to its active site, thereby preventing the dephosphorylation of its substrates . This inhibition leads to enhanced insulin signaling and other downstream effects. Additionally, 2,3-Dibromo-1,4-dimethoxybenzene modulates the expression of genes involved in antioxidant defense, contributing to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-1,4-dimethoxybenzene have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 2,3-Dibromo-1,4-dimethoxybenzene maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-1,4-dimethoxybenzene vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2,3-Dibromo-1,4-dimethoxybenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2,3-Dibromo-1,4-dimethoxybenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 2,3-Dibromo-1,4-dimethoxybenzene within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2,3-Dibromo-1,4-dimethoxybenzene plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals. The localization of 2,3-Dibromo-1,4-dimethoxybenzene within subcellular compartments is essential for understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2,3-dibromo-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGKMRHYONFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564931 | |
| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5030-61-5 | |
| Record name | 2,3-Dibromo-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





